
4-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine
Overview
Description
4-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine, a member of the thiazole family, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazole ring linked to two aromatic substituents: a methoxyphenyl group and a nitrophenyl group. This unique arrangement contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 320.37 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. A study reported that compounds similar to this compound exhibited moderate antiproliferative activity against various cancer cell lines, with IC values in the micromolar range. Specifically, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine showed significant inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cells .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics.
- Induction of Apoptosis : It activates signaling pathways that lead to programmed cell death in cancer cells.
Antibacterial Activity
In addition to its anticancer properties, thiazole derivatives have demonstrated antibacterial activity. A study involving magnetic nanoparticles functionalized with thiazole derivatives indicated strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves penetration into bacterial membranes and subsequent disruption of cellular functions .
Case Studies
- Antiproliferative Activity : In a comparative study, several thiazole derivatives were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. The most potent derivative exhibited an IC value ranging from 0.36 to 0.86 μM across different cell lines .
- Antibacterial Efficacy : In another investigation, thiazole-coated magnetic nanoparticles were tested against Staphylococcus aureus and Escherichia coli. Results showed that the nanoparticles effectively inhibited bacterial growth, with Gram-negative bacteria being more susceptible than Gram-positive strains .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-9-13(20(21)22)5-8-15(11)18-17-19-16(10-24-17)12-3-6-14(23-2)7-4-12/h3-10H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYHNGJJEWPKAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183198 | |
Record name | 4-(4-Methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685108-64-9 | |
Record name | 4-(4-Methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685108-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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